molecular formula C12H15ClO2 B1368053 5-Chloro-2-(pentyloxy)benzaldehyde CAS No. 81995-30-4

5-Chloro-2-(pentyloxy)benzaldehyde

Cat. No.: B1368053
CAS No.: 81995-30-4
M. Wt: 226.7 g/mol
InChI Key: CHJJJWLNRWOAJS-UHFFFAOYSA-N
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Description

5-Chloro-2-(pentyloxy)benzaldehyde: is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . It is a substituted benzaldehyde, characterized by the presence of a chlorine atom at the 5-position and a pentyloxy group at the 2-position on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and biochemistry.

Scientific Research Applications

5-Chloro-2-(pentyloxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of potential pharmaceutical compounds.

    Industry: In the development of specialty chemicals and materials

Safety and Hazards

The safety and hazards information for 5-Chloro-2-(pentyloxy)benzaldehyde is not available in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pentyloxy)benzaldehyde can be achieved through various synthetic routes. One common method involves the alkylation of 5-chloro-2-hydroxybenzaldehyde with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(pentyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-Chloro-2-(pentyloxy)benzoic acid.

    Reduction: 5-Chloro-2-(pentyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pentyloxy)benzaldehyde depends on its specific applicationThe pentyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its interaction with molecular targets .

Comparison with Similar Compounds

Comparison: 5-Chloro-2-(pentyloxy)benzaldehyde is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The length and structure of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

5-chloro-2-pentoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJJJWLNRWOAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297933
Record name 5-Chloro-2-(pentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81995-30-4
Record name 5-Chloro-2-(pentyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81995-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(pentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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